
1-(Azidomethoxy)propane
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Overview
Description
1-(Azidomethoxy)propane is an organic compound characterized by the presence of an azide group attached to a methoxypropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azidomethoxy)propane can be synthesized through a multi-step process involving the reaction of propanol with sodium azide. The general synthetic route involves:
Formation of 1-chloromethoxypropane: This is achieved by reacting propanol with thionyl chloride (SOCl2) under reflux conditions to form 1-chloromethoxypropane.
Substitution Reaction: The 1-chloromethoxypropane is then reacted with sodium azide (NaN3) in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to yield this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. the principles remain similar, involving large-scale reactions with appropriate safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethoxy)propane undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various substituted methoxypropanes.
Reduction: 1-(Aminomethoxy)propane.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
1-(Azidomethoxy)propane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Bioconjugation: The azide group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules in biological systems.
Mechanism of Action
The mechanism of action of 1-(Azidomethoxy)propane largely depends on the specific reactions it undergoes. For instance:
Cycloaddition Reactions: The azide group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings. This reaction is facilitated by the presence of copper(I) catalysts, which activate the azide and alkyne groups for cycloaddition.
Reduction Reactions: The azide group is reduced to an amine through the transfer of electrons from the reducing agent, resulting in the formation of 1-(Aminomethoxy)propane.
Comparison with Similar Compounds
1-(Azidomethoxy)propane can be compared with other azidoalkanes and methoxyalkanes:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both azide and methoxy groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and materials science.
Q & A
Q. What are the established synthetic routes for 1-(Azidomethoxy)propane, and how do reaction parameters influence yield and purity?
Basic
this compound is synthesized via enzyme-catalyzed transesterification (e.g., using Candida antarctica lipase B, CAL-B) or nucleophilic substitution reactions. Key parameters include:
- Temperature : Optimal ranges between 30–50°C to balance enzyme activity and azide stability .
- Solvent polarity : Aprotic solvents (e.g., THF) minimize side reactions with the azide group .
- pH : Neutral to slightly basic conditions (pH 7–8) enhance enzymatic efficiency .
Yield improvements (up to 91% in some cases) are achieved through iterative optimization of these parameters .
Q. What safety protocols are critical when handling this compound due to its azide functionality?
Basic
The azide group (-N₃) poses explosive risks at high concentrations or under mechanical stress. Essential precautions include:
- Dilution : Maintain concentrations below 20% (w/v) during synthesis .
- Temperature control : Avoid localized heating (>100°C) to prevent decomposition .
- Personal protective equipment (PPE) : Use blast shields, anti-static labware, and fume hoods .
Q. How can enantioselectivity be optimized in this compound derivatives for pharmaceutical intermediates?
Advanced
Enantioselective synthesis leverages chiral catalysts or engineered enzymes :
- CAL-B variants : Site-directed mutagenesis improves stereoselectivity for specific substrates .
- Chiral auxiliaries : Temporary directing groups (e.g., Evans oxazolidinones) enhance asymmetric induction .
Analytical validation via chiral HPLC or NMR spectroscopy (e.g., Mosher’s ester analysis) confirms enantiopurity .
Q. What advanced analytical techniques validate the structural integrity of this compound?
Advanced
- ¹H/¹³C NMR : Confirm methoxy and azide integration (e.g., δ 3.5–3.7 ppm for OCH₂N₃) .
- IR spectroscopy : Detect characteristic azide stretches (~2100 cm⁻¹) .
- GC-MS : Monitor thermal stability and fragmentation patterns (e.g., m/z 129.16 for [M+H]⁺) .
Cross-referencing with X-ray crystallography (for crystalline derivatives) resolves ambiguities .
Q. How does the azidomethoxy group participate in click chemistry for polymer functionalization?
Basic
The azide undergoes Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages. Applications include:
- Polymer crosslinking : Azide-alkyne "click" reactions create hydrogels with tunable mechanical properties .
- Surface modification : Functionalized nanoparticles for drug delivery via azide-terminated ligands .
Q. What strategies mitigate solvent and temperature-induced degradation during storage?
Advanced
- Solvent selection : Store in anhydrous dichloromethane or hexane to reduce hydrolytic degradation .
- Temperature : –20°C under inert gas (argon) minimizes azide decomposition .
- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% (w/w) to inhibit autocatalytic breakdown .
Q. How can contradictions in reported reaction yields be resolved across studies?
Advanced
- Method replication : Standardize substrate purity (≥98% by HPLC) and solvent drying protocols .
- Data normalization : Adjust yields for scale (e.g., micromolar vs. millimolar) and catalyst loading .
- Meta-analysis : Compare activation energies (ΔG‡) from kinetic studies to identify outlier conditions .
Q. What role does this compound play in synthesizing functionalized polymers?
Basic
As a bifunctional monomer , it enables:
Properties
Molecular Formula |
C4H9N3O |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
1-(azidomethoxy)propane |
InChI |
InChI=1S/C4H9N3O/c1-2-3-8-4-6-7-5/h2-4H2,1H3 |
InChI Key |
AUGXIASOOURECO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCN=[N+]=[N-] |
Origin of Product |
United States |
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